molecular formula C21H19Cl2N3O3S B3663785 N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide

N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B3663785
M. Wt: 464.4 g/mol
InChI Key: ZKJHVBXJWOJWSY-UHFFFAOYSA-N
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Description

N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a dichlorobenzyl group, a phenylsulfonyl group, and a pyridinylmethyl group attached to the glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Glycinamide Backbone: Starting with glycine, the amine group can be protected using a suitable protecting group.

    Introduction of the Dichlorobenzyl Group: This can be achieved through nucleophilic substitution reactions where the glycinamide is reacted with 2,4-dichlorobenzyl chloride under basic conditions.

    Attachment of the Phenylsulfonyl Group: This step involves the sulfonylation of the intermediate product using phenylsulfonyl chloride in the presence of a base.

    Addition of the Pyridinylmethyl Group: Finally, the pyridinylmethyl group can be introduced through a coupling reaction, such as a reductive amination or a similar method.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide
  • N~2~-(2,4-dichlorobenzyl)-N-(pyridin-4-ylmethyl)glycinamide

Uniqueness

N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties. The presence of the dichlorobenzyl group, phenylsulfonyl group, and pyridinylmethyl group can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3S/c22-18-7-6-17(20(23)12-18)14-26(30(28,29)19-4-2-1-3-5-19)15-21(27)25-13-16-8-10-24-11-9-16/h1-12H,13-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJHVBXJWOJWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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